2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Description
Contextualization of Pyrazole-Acetamide Scaffolds in Synthetic and Medicinal Chemistry
Pyrazole-acetamide scaffolds are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The pyrazole (B372694) ring itself is a versatile pharmacophore, and its combination with the acetamide (B32628) group provides a framework that can be readily modified to optimize biological activity.
The synthesis of pyrazole-acetamide derivatives is often achieved through multi-step reactions. A common synthetic route involves the initial formation of the pyrazole ring, followed by the attachment of the acetamide side chain. For instance, the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound yields the pyrazole core, which can then be N-alkylated with a haloacetamide.
The significance of this scaffold is underscored by its presence in numerous compounds investigated for various therapeutic applications, including:
Anticancer Agents: Derivatives of pyrazole-acetamide have been designed and synthesized as potent inhibitors of various kinases, such as VEGFR-2, which are implicated in tumor angiogenesis. asianpubs.org
Antimicrobial Agents: The scaffold has been incorporated into molecules exhibiting activity against a range of microbial pathogens.
Anti-inflammatory Drugs: Pyrazole-containing compounds, such as celecoxib (B62257), are well-known for their anti-inflammatory properties, and the pyrazole-acetamide framework is explored for the development of new anti-inflammatory agents.
Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide as a Molecular Entity in Academic Research
While much of the research has focused on more complex derivatives, this compound itself holds significance as a fundamental molecular entity. Its importance can be viewed from several perspectives:
Synthetic Intermediate: This compound serves as a crucial building block for the synthesis of more elaborate molecules. The acetamide group provides a handle for further chemical modifications, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies.
Ligand in Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the acetamide group make this compound a potential ligand for the formation of coordination complexes with various metal ions. These complexes can exhibit interesting catalytic or biological properties.
Model System for Physicochemical Studies: The relatively simple structure of this compound makes it an ideal model system for studying the fundamental electronic and steric properties of the pyrazole-acetamide scaffold.
Table 2: Spectroscopic Data of a Derivative, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆, ppm) | δ 2.10 (s, 3H, CH₃), 3.55 (s, 2H, CH₂), 4.85 (s, 2H, NH₂), 5.95 (s, 1H, pyrazole-H), 6.55-6.95 (m, 4H, Ar-H), 9.60 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 10.5 (CH₃), 55.0 (CH₂), 105.0 (pyrazole-CH), 115.0-130.0 (Ar-C), 140.0, 145.0 (pyrazole-C), 170.0 (C=O) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1650 (C=O stretching) |
Overview of Research Trajectories for this compound
The research involving this compound and its closely related analogs is progressing along several key trajectories:
Development of Novel Therapeutics: A primary focus is the continued design and synthesis of new derivatives with enhanced biological activities. This includes the exploration of different substituents on both the pyrazole and acetamide moieties to improve potency and selectivity against specific biological targets. For example, research has been conducted on 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as potential androgen receptor antagonists for the treatment of prostate cancer. nih.gov
Exploration of Coordination Chemistry: There is growing interest in the synthesis and characterization of metal complexes containing pyrazole-acetamide ligands. Researchers are investigating the structural diversity of these complexes and their potential applications in catalysis, materials science, and as metallodrugs.
Investigation of Structure-Activity Relationships: Systematic studies are being undertaken to understand how modifications to the molecular structure of pyrazole-acetamide derivatives influence their biological activity. This knowledge is crucial for the rational design of new and more effective compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUNSQFDXRKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide
Established Synthetic Routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and Related Analogs
The construction of this compound and its analogs can be achieved through several established synthetic strategies. These methods primarily involve the formation of the pyrazole (B372694) ring, the introduction of the acetamide (B32628) side chain, or a combination thereof.
N-Alkylation Strategies Involving Pyrazole Moieties
A direct and common method for synthesizing the target compound is the N-alkylation of the pre-formed 3,5-dimethylpyrazole (B48361) ring. This approach involves attaching the acetamide moiety (-CH₂CONH₂) to the N1 position of the pyrazole.
Typically, this is achieved by reacting 3,5-dimethylpyrazole with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, under basic conditions. The base deprotonates the pyrazole's N-H group, creating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of the haloacetamide, displacing the halide and forming the N-C bond.
More advanced methods for N-alkylation have also been developed. One such method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). dntb.gov.uaresearchgate.netmdpi.comsemanticscholar.org This approach offers an alternative to traditional methods that may require strong bases or high temperatures. dntb.gov.uaresearchgate.netsemanticscholar.org The reaction proceeds through the formation of a carbocation intermediate from the trichloroacetimidate, which is then trapped by the pyrazole nucleophile. mdpi.com This method has been shown to be effective for a range of pyrazole derivatives and alkylating agents. dntb.gov.uaresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net
| Entry | Pyrazole Substrate | Trichloroacetimidate Electrophile | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 77 |
| 2 | 4-Chloropyrazole | 4-Methoxybenzyl trichloroacetimidate | CSA | 92 |
| 3 | 4-Chloropyrazole | 4-Chlorobenzyl trichloroacetimidate | CSA | 37 |
| 4 | 3,5-Dimethylpyrazole | Phenethyl trichloroacetimidate | CSA | Lower than 3-substituted pyrazoles |
Another patented method involves the N-alkylation of pyrazole derivatives with an alcohol or its derivative using a crystalline aluminosilicate (B74896) or a crystalline aluminophosphate as a catalyst. google.com
Coupling Reactions for Acetamide Linkage Formation
This strategy focuses on forming the amide bond as the key step. It presupposes the existence of a precursor molecule, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. This pyrazole-acetic acid derivative can be coupled with ammonia (B1221849) or an ammonia equivalent using standard amide bond formation techniques.
The process typically involves activating the carboxylic acid. luxembourg-bio.com Common methods include converting the carboxylic acid to a more reactive species like an acyl chloride or using a coupling reagent. fishersci.co.uk Acyl chlorides, formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily react with ammonia to form the primary amide. archivepp.com
Alternatively, a wide array of peptide coupling reagents (e.g., DCC, EDC, HATU) can facilitate the direct reaction between the carboxylic acid and an amine source, forming the amide bond under milder conditions. luxembourg-bio.com
| Method | Activating Agent/Reagent | Description |
|---|---|---|
| From Acid Chlorides | SOCl₂, (COCl)₂ | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an amine. fishersci.co.uklibretexts.org |
| From Acid Anhydrides | Dehydrating agent | Two carboxylic acid molecules are condensed to form an anhydride, which reacts with an amine. libretexts.org |
| Using Coupling Reagents | DCC, EDC, HATU | These reagents activate the carboxylic acid in situ to facilitate direct reaction with an amine. luxembourg-bio.comlibretexts.org |
Cyclocondensation Approaches
The Knorr pyrazole synthesis and related cyclocondensation reactions are the most classic and fundamental methods for constructing the pyrazole ring itself. nih.govbeilstein-journals.org To synthesize a pyrazolyl acetamide derivative via this route, one of the starting materials must already contain the acetamide functionality or a precursor to it.
The standard Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.govjocpr.com For the synthesis of this compound, the reactants would be acetylacetone (B45752) (pentane-2,4-dione) and 2-hydrazinylacetamide. The reaction proceeds by the condensation of the hydrazine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. orgsyn.org This approach builds the core heterocyclic structure with the desired N1-substituent already in place. Variations of this method using different 1,3-dielectrophiles, such as α,β-ethynyl ketones, can offer greater control over regioselectivity. researchgate.netrsc.orgresearchgate.net
Derivatization and Structural Modification of this compound
Once synthesized, this compound can serve as a scaffold for further chemical modifications. These changes can be directed at the pyrazole ring or the acetamide side chain, allowing for the creation of a library of related analogs.
Introduction of Diverse Substituents on the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. rrbdavc.org
Halogenation : The introduction of halogen atoms (Cl, Br, I) at the C4 position is a common modification. researchgate.net Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for this purpose and the reactions can often be carried out under mild conditions. researchgate.netbeilstein-archives.org Halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions. beilstein-archives.orgresearchgate.netgoogle.com
Formylation : The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including pyrazoles. researchgate.net The reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com This introduces a formyl group at the C4 position, which can then be used in subsequent reactions such as oxidations, reductions, or condensations. researchgate.net
| Reaction | Reagents | Group Introduced | Typical Position |
|---|---|---|---|
| Halogenation | NBS, NCS, NIS | -Br, -Cl, -I | C4 researchgate.netbeilstein-archives.orgresearchgate.net |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO | C4 researchgate.netorganic-chemistry.orgijpcbs.com |
Modifications to the Acetamide Moiety
The acetamide group (-CH₂CONH₂) also presents several opportunities for chemical transformation.
Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. libretexts.orgrsc.orgallen.injove.comchemistrysteps.comorganic-chemistry.orgpatsnap.com Acid-catalyzed hydrolysis typically requires heating with a dilute acid and results in the formation of the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgjove.com Base-promoted hydrolysis, often requiring heat and a strong base like sodium hydroxide, yields the carboxylate salt and ammonia. libretexts.orgchemistrysteps.com The resulting carboxylic acid is a versatile intermediate for creating other derivatives, such as esters or different amides.
N-Substitution : While the parent compound is a primary amide, it is possible to synthesize N-substituted analogs. This is typically achieved not by direct alkylation of the primary amide, but by using a substituted amine during the amide bond formation step (as described in section 2.1.2). For example, reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with a primary or secondary amine (R-NH₂ or R₂NH) would yield the corresponding N-substituted or N,N-disubstituted acetamide derivative. archivepp.comnih.gov
Formation of Hybrid Heterocyclic Systems
The acetamide moiety of this compound, in conjunction with the pyrazole ring, offers several reactive sites that can be exploited to construct fused or linked heterocyclic systems. While direct literature on the cyclization reactions of this specific acetamide is not extensively detailed, the reactivity of analogous pyrazole derivatives provides a strong basis for predicting its chemical behavior. The primary approach to forming hybrid systems from this compound would likely involve transformations of the acetamide group to create a more reactive intermediate, such as an amine or a related functional group, which can then undergo cyclocondensation with suitable bifunctional reagents.
One of the most plausible applications of this compound in this context is in the synthesis of pyrazolo[1,5-a]pyrimidines . These fused bicyclic systems are of significant interest in medicinal chemistry. The general synthetic strategy involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govmdpi.com In the case of this compound, a preliminary hydrolysis step would be necessary to convert the acetamide to the corresponding amine, 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole. This amine could then react with various 1,3-dielectrophiles to yield the desired pyrazolopyrimidine core.
For instance, the reaction of the derived aminopyrazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst would proceed through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the regioselectivity of the cyclization. nih.gov
Another potential avenue for the formation of hybrid heterocycles is the synthesis of pyrazolo[3,4-d]pyridazines . This can be achieved by reacting a suitably functionalized pyrazole with a hydrazine derivative. amanote.comresearchgate.net While the acetamide group is not directly suited for this transformation, it could be chemically modified to a more reactive functional group that can participate in a cyclization reaction.
The following table summarizes potential transformations of this compound to form hybrid heterocyclic systems, based on known reactions of similar pyrazole derivatives.
| Starting Material | Reagent | Resulting Hybrid System | Reaction Type |
| This compound (after hydrolysis to the corresponding amine) | β-Diketone (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| This compound (after hydrolysis to the corresponding amine) | β-Ketoester (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |
| This compound (after modification of the acetamide group) | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | Cyclocondensation |
It is important to note that these are proposed synthetic routes based on the established reactivity of the pyrazole nucleus and related functional groups. Specific experimental validation for this compound would be required to confirm these pathways.
Reaction Mechanisms and Mechanistic Pathway Elucidation in Synthesis
The primary synthetic route to this compound involves the N-alkylation of 3,5-dimethylpyrazole with a suitable 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.
The pyrazole ring contains two nitrogen atoms, and in unsymmetrical pyrazoles, alkylation can potentially occur at either nitrogen, leading to a mixture of regioisomers. However, in the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to the symmetry of the molecule, simplifying the outcome of the alkylation.
The mechanism of the N-alkylation reaction can be described as follows:
Deprotonation of Pyrazole: In the presence of a base (e.g., potassium carbonate, sodium hydride), the proton from one of the nitrogen atoms of 3,5-dimethylpyrazole is abstracted, forming a pyrazolate anion. This anion is a more potent nucleophile than the neutral pyrazole.
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon atom of the 2-haloacetamide (the carbon bonded to the halogen), displacing the halide ion in an SN2 reaction.
The choice of solvent and base can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can solvate the cation of the base without deactivating the nucleophile.
A computational study on the alkylation of pyrazole with chloroacetamide has provided further insight into the transition state of this reaction. The study suggests that hydrogen bonding between the amide proton of chloroacetamide and the non-alkylating nitrogen of the pyrazole ring can play a significant role in stabilizing the transition state, thereby influencing the reaction's activation energy.

Scheme 1: General reaction scheme for the synthesis of this compound via N-alkylation of 3,5-dimethylpyrazole with 2-haloacetamide.
The elucidation of this mechanistic pathway is crucial for optimizing reaction conditions to achieve higher yields and purity of the desired product. Factors such as the nature of the leaving group on the acetamide, the strength of the base, the reaction temperature, and the solvent all play a critical role in the efficiency of the synthesis.
Advanced Spectroscopic and Crystallographic Characterization of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton group. Based on the analysis of its core structure, 3,5-dimethylpyrazole (B48361), and related acetamide (B32628) derivatives, the following characteristic chemical shifts (δ) can be predicted chemicalbook.com:
Pyrazole (B372694) C4-H: A singlet appearing around δ 5.8-6.0 ppm.
CH₃ groups: Two singlets for the methyl groups at the C3 and C5 positions of the pyrazole ring, typically observed around δ 2.2-2.5 ppm.
CH₂ group: A singlet for the methylene (B1212753) protons of the acetamide side chain, expected in the region of δ 4.8-5.4 ppm. mdpi.com
NH₂ group: A broad singlet for the amide protons, which can vary in chemical shift depending on solvent and concentration, but is typically found between δ 7.0-8.0 ppm.
In a derivative such as N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide, the methyl protons on the pyrazole ring appear at δ 1.96 ppm and δ 2.15 ppm, showcasing the influence of substituents on the chemical shifts. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound, the key resonances are anticipated as follows, based on data from similar structures mdpi.commdpi.com:
C=O (Amide Carbonyl): A signal in the downfield region, typically around δ 165-170 ppm.
Pyrazole C3 and C5: Resonances for the methyl-substituted carbons of the pyrazole ring, generally found near δ 140-150 ppm.
Pyrazole C4: The signal for the C4 carbon of the pyrazole ring, appearing around δ 105-110 ppm.
CH₂ group: The methylene carbon signal is expected around δ 50-55 ppm.
CH₃ groups: Signals for the two methyl carbons, typically appearing upfield between δ 10-15 ppm.
These assignments are corroborated by 2D NMR techniques like HSQC and HMBC, which establish correlations between protons and carbons, confirming the connectivity of the molecular structure.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C4-H | ~ 5.8 - 6.0 | C=O (Amide) | ~ 165 - 170 |
| CH₂ (Methylene) | ~ 4.8 - 5.4 | Pyrazole C3 & C5 | ~ 140 - 150 |
| NH₂ (Amide) | ~ 7.0 - 8.0 (broad) | Pyrazole C4 | ~ 105 - 110 |
| CH₃ (Methyl x2) | ~ 2.2 - 2.5 | CH₂ (Methylene) | ~ 50 - 55 |
| CH₃ (Methyl x2) | ~ 10 - 15 |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound displays absorption bands corresponding to the vibrations of the pyrazole ring and the acetamide side chain.
Key vibrational frequencies (in cm⁻¹) for the compound can be assigned by referencing data from 3,5-dimethylpyrazole and acetamide nist.govderpharmachemica.comresearchgate.net:
N-H Stretching: The amide group typically shows two bands for the symmetric and asymmetric stretching of the N-H bonds in the region of 3150-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹ (approx. 2850-2995 cm⁻¹). derpharmachemica.com
C=O Stretching (Amide I band): A strong, sharp absorption band characteristic of the carbonyl group in the amide, typically found in the range of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bending (Amide II band): This band arises from the in-plane bending of the N-H bond and is usually observed around 1600-1640 cm⁻¹.
C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
CH₃ Deformation: Asymmetric and symmetric bending vibrations of the methyl groups are found around 1450 cm⁻¹ and 1370 cm⁻¹, respectively. derpharmachemica.com
Theoretical calculations using Density Functional Theory (DFT) can complement experimental data, allowing for a more precise assignment of complex vibrational modes. derpharmachemica.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Asymmetric & Symmetric Stretch | 3150 - 3400 | Medium-Strong |
| Pyrazole C-H | Stretch | ~ 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2995 | Medium-Strong |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | 1600 - 1640 | Medium-Strong |
| Pyrazole C=N/C=C | Ring Stretch | 1400 - 1600 | Medium |
| Methyl C-H | Deformation | 1370 - 1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the primary chromophores are the pyrazole ring and the amide carbonyl group.
The expected electronic transitions include:
π → π* transitions: These high-energy transitions are associated with the conjugated π-system of the pyrazole ring. They typically result in strong absorption bands in the UV region, often below 250 nm. For instance, a related pyrazole derivative exhibits a sharp absorption peak at 255 nm. mdpi.com
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazole ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions. The amide carbonyl n → π* transition is often observed in the 210-230 nm range.
The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. Computational studies on related pyrazole derivatives have been used to calculate the HOMO-LUMO energy gap, which corresponds to the electronic absorption. For a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated energy band gap was 5.0452 eV. nih.gov
Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. For this compound (molar mass: 167.21 g/mol ), the mass spectrum would provide key data points.
In electron ionization (EI) mode, the spectrum would show:
Molecular Ion Peak (M⁺•): A peak at m/z = 167, corresponding to the intact molecule with one electron removed.
Key Fragmentation Pathways: The fragmentation is predictable based on the structure. The bond between the pyrazole ring and the acetamide side chain is a likely point of cleavage.
Loss of the acetamide group: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 3,5-dimethylpyrazole cation at m/z = 96. nist.gov
Formation of an acylium ion: Cleavage could also result in the formation of a [CH₂CONH₂]⁺ fragment or related ions.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
Base Peak: The most abundant fragment is often the stable 3,5-dimethylpyrazolyl cation or a related species. The mass spectrum of 3,5-dimethylpyrazole itself shows a prominent molecular ion peak at m/z 96 and a significant fragment at m/z 95. nist.gov
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula (C₈H₁₃N₃O) with high precision.
| m/z Value | Proposed Fragment Identity | Notes |
| 167 | [C₈H₁₃N₃O]⁺• | Molecular Ion (M⁺•) |
| 96 | [C₅H₈N₂]⁺• | 3,5-dimethylpyrazole cation |
| 95 | [C₅H₇N₂]⁺ | Loss of a proton from the pyrazole cation |
| 71 | [CH₂CONH₂]⁺• | Acetamide radical cation fragment |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Polymorphism Studies
A crystallographic study would reveal:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the crystal system (e.g., monoclinic, orthorhombic) and space group. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide crystallizes in the orthorhombic system. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the planarity of the pyrazole ring and the geometry of the acetamide group.
Intermolecular Interactions: The solid-state structure is heavily influenced by hydrogen bonding. The amide group, with its N-H donors and C=O acceptor, is expected to form robust hydrogen-bonding networks. These interactions could link molecules into chains, sheets, or more complex three-dimensional arrays, often involving N-H···O and N-H···N (pyrazole) hydrogen bonds. nih.govnih.gov
Polymorphism: The study can identify different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.
In the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds, which then assemble into sheets. nih.gov Similar motifs are anticipated for this compound.
| Crystallographic Parameter | Example Data from a Related Structure nih.gov |
| Compound | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide |
| Formula | C₈H₁₃N₃O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 14.452 Å, b = 33.390 Å, c = 7.435 Å |
| Key Interactions | N—H···N and N—H···O hydrogen bonds |
Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying this compound, assessing its purity, and analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purity analysis of non-volatile, thermally stable compounds like pyrazole derivatives. acs.orgnih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). The retention time is a characteristic feature for identification, while the peak area allows for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification, confirming both the identity and purity of the eluted compound. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for monitoring reaction progress and assessing purity. mdpi.com A sample is spotted onto a plate coated with an adsorbent (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The compound moves up the plate at a rate determined by its polarity and interactions with the stationary and mobile phases. The position of the spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved under UV light or by using a staining agent.
Computational Chemistry and Theoretical Modeling of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, from ground-state energy to spectroscopic characteristics. For related pyrazole (B372694) derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully employed to optimize molecular geometries and calculate electronic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. For instance, a study on the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide calculated a HOMO-LUMO energy gap of 5.0452 eV, indicating significant stability.
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions, including hydrogen bonding and potential binding sites for biological targets. For a typical pyrazolyl-acetamide structure, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, marking them as potential hydrogen bond acceptors.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for assigning experimental signals and verifying the synthesized structure.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. Comparing the computed and experimental IR spectra helps in the structural elucidation and vibrational assignment of the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis provides information about the electronic structure and chromophores within the molecule.
Molecular Dynamics (MD) Simulations and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of a compound in different environments, such as in aqueous solution or bound to a protein. For pyrazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the key interactions that maintain the binding over time. An MD simulation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide could reveal its flexibility, solvation properties, and the stability of its interactions with potential biological targets.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds against a specific biological target. Numerous studies have employed molecular docking to investigate the potential of various pyrazole-acetamide derivatives as inhibitors for targets like carbonic anhydrase, cholinesterase, and aromatase. These studies typically involve identifying key hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the receptor's active site. Docking this compound into various enzyme active sites could help hypothesize its potential biological activities and guide further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built using a dataset of compounds with known activities or properties and can be used to predict these values for new, untested molecules. For classes of pyrazole compounds, 2D and 3D-QSAR models have been developed to understand the structural requirements for activities such as acetylcholinesterase inhibition. These models use molecular descriptors (e.g., steric, electronic, hydrophobic) to quantify structural features. Including this compound in a relevant QSAR study would require experimental data on its biological activity, which could then be used to refine predictive models for this class of compounds.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational chemistry and theoretical modeling provide powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors governing product formation. For a molecule such as this compound, theoretical studies can illuminate the two primary stages of its synthesis: the formation of the 3,5-dimethylpyrazole (B48361) ring and the subsequent N-alkylation to introduce the acetamide (B32628) group.
The synthesis of the 3,5-dimethylpyrazole core is classically achieved through the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone), and hydrazine (B178648). Following the formation of the pyrazole ring, the acetamide moiety is introduced via N-alkylation. Theoretical investigations into these reaction types provide a molecular-level understanding of the process.
The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of nucleophilic attacks, additions, and dehydration steps. While specific density functional theory (DFT) studies detailing the complete energy profile for the reaction between acetylacetone (B45752) and hydrazine are not extensively documented in the literature, the mechanism is well-understood and can be analyzed from a theoretical standpoint. The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of acetylacetone. This is followed by a cyclization step where the other nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate. The final step involves the dehydration of this intermediate to form the stable aromatic pyrazole ring. Semi-empirical calculations, such as those at the PM3 level, have been employed to rationalize the outcomes of reactions between hydrazines and β-dicarbonyl compounds, suggesting that the dehydration of dihydroxypyrazolidine intermediates is a key kinetic control point in determining the final isomeric product.
More detailed computational studies, particularly using DFT, have been conducted on the subsequent N-alkylation of the pyrazole ring, which is directly analogous to the introduction of the acetamide group in this compound. A notable theoretical investigation focused on the alkylation of pyrazole with 2-chloroacetamide (B119443), a very similar alkylating agent. This study provides valuable data on the activation energies and transition state structures for the competing N1 and N2 alkylation pathways.
In this computational study, the activation energies for the alkylation of pyrazole with chloroacetamide were calculated. The results indicated a significant preference for alkylation at the N1 position. The calculated activation energy for N1 alkylation was found to be 18.0 kcal/mol, while the activation energy for N2 alkylation was 15.0 kcal/mol. This 3.0 kcal/mol difference in activation energy suggests a substantial kinetic preference for the formation of the N2-alkylated product under the reaction conditions.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| N1 Alkylation | 18.0 |
| N2 Alkylation | 15.0 |
Table 1: Calculated activation energies for the N1 and N2 alkylation of pyrazole with chloroacetamide.
The preference for N2 alkylation in this theoretical model was attributed to the stabilization of the transition state through intramolecular hydrogen bonding. In the transition state for N2 alkylation, a strong hydrogen bond (1.91 Å) was observed between the amide N-H of the chloroacetamide and the carbonyl oxygen. An additional, weaker hydrogen bond (2.41 Å) was also identified between the chloroacetamide N-H and the N1 atom of the pyrazole ring. In contrast, the transition state for N1 alkylation only featured a single, weaker hydrogen bond (2.42 Å) between the chloroacetamide N-H and the pyrazole N2 atom. This additional hydrogen bonding interaction in the N2 transition state provides significant stabilization, thereby lowering its energy and making this pathway more favorable.
These theoretical findings on the N-alkylation of pyrazole with chloroacetamide provide a strong basis for understanding the final step in the formation of this compound. The computational data underscores the importance of subtle non-covalent interactions in directing the regioselectivity of such reactions. While a comprehensive DFT study on the entire reaction sequence for the target molecule is not available, these theoretical models of the key reaction steps offer a detailed and scientifically grounded understanding of the underlying reaction mechanisms and pathways.
Coordination Chemistry of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide and Its Analogues
Ligand Behavior of the Pyrazole-Acetamide Scaffold
The 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide scaffold possesses both nitrogen and oxygen donor atoms, making it a versatile ligand for the construction of coordination complexes. These ligands are of particular interest in the development of polynuclear complexes that can serve as models for bioinorganic systems. nih.gov The pyrazole (B372694) ring provides a nitrogen donor, a common feature in a wide array of ligands used in coordination chemistry. Pyrazole-based ligands are known to form stable complexes with a variety of metal ions.
The acetamide (B32628) group introduces an oxygen donor atom, allowing for chelation and the formation of stable ring structures with metal centers. The flexibility of the acetamide linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability is crucial in the formation of diverse supramolecular architectures. The presence of both N and O donor atoms allows for multiple coordination modes, contributing to the rich coordination chemistry of this scaffold.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, mononuclear coordination complexes of a similar ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, with cadmium(II), copper(II), and iron(II) have been successfully synthesized and characterized. nih.gov The synthesis of these complexes often involves straightforward procedures, such as refluxing a mixture of the ligand and the metal salt in a solvent like ethanol (B145695). nih.gov
Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques. These methods are essential to confirm the coordination of the ligand to the metal center, determine the stoichiometry of the complex, and elucidate its structure.
Transition Metal Complexes and their Spectroscopic Signatures
Transition metal complexes of pyrazole-acetamide ligands have been characterized by several spectroscopic methods, providing valuable insights into their electronic structure and coordination environment.
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand. Changes in the vibrational frequencies of the C=O and N-H groups of the acetamide moiety upon complexation provide evidence of the ligand's interaction with the metal ion.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are useful in determining the coordination geometry of the metal center. For example, the UV-Vis spectrum of a Cu(II) complex with a bidentate Schiff base ligand derived from a pyrazole derivative suggested an octahedral geometry. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Shifts in the resonance signals of the ligand upon coordination can provide information about the binding mode and the structure of the complex in solution.
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex and confirming its composition.
Table 1: Spectroscopic Data for Selected Transition Metal Complexes with Pyrazole-Derived Ligands
| Complex | Technique | Key Observations | Reference |
| [Cu(L)₂(H₂O)₂] (L = bidentate Schiff base from pyrazole derivative) | UV-Visible | Suggests octahedral geometry | mdpi.com |
| [Cd(L1)₂Cl₂] (L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) | X-ray Diffraction | Mononuclear complex | nih.gov |
| Cu(L1)₂(C₂H₅OH)₂₂ | X-ray Diffraction | Mononuclear complex | nih.gov |
Coordination Modes, Geometric Structures, and Stereochemistry
The this compound ligand can adopt various coordination modes, leading to a range of geometric structures. It can act as a bidentate ligand, coordinating to a metal center through the pyrazole nitrogen and the acetamide oxygen.
Single-crystal X-ray diffraction studies on related complexes have revealed different coordination geometries. For example, in the complex [Cd(L1)₂Cl₂], where L1 is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the cadmium ion is coordinated by two ligand molecules and two chloride anions. nih.gov In Cu(L1)₂(C₂H₅OH)₂₂, the copper ion is coordinated to two ligand molecules and two ethanol molecules. nih.gov A cadmium(II) complex with a related pyrazole-phenanthroline ligand, [Cd(NCS)₂(C₁₇H₁₄N₄)], exhibits a distorted trigonal-bipyramidal geometry. nih.gov Copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been shown to display a slightly distorted square-pyramidal coordination environment. dnu.dp.ua
The stereochemistry of these complexes is influenced by the coordination geometry of the metal ion and the conformation of the ligand. The flexible nature of the acetamide linker can lead to the formation of different stereoisomers.
Table 2: Coordination Geometries of Metal Complexes with Pyrazole-Containing Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Not specified, mononuclear | nih.gov |
| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Not specified, mononuclear | nih.gov |
| Cd(II) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline | Distorted trigonal-bipyramidal | nih.gov |
| Cu(II) | 3,5-dimethyl-1H-pyrazole | Distorted square-pyramidal | dnu.dp.ua |
Supramolecular Architectures in Metal Complexes
The presence of hydrogen bond donors and acceptors in the this compound ligand and its complexes allows for the formation of extended supramolecular architectures. Hydrogen bonding interactions play a crucial role in the self-assembly of these complexes in the solid state.
In the crystal packing of complexes with an analogue, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, 1D and 2D supramolecular architectures are formed through various hydrogen bonding interactions. nih.gov These interactions can involve the amide N-H group, the pyrazole nitrogen atoms, and coordinated or solvate molecules. Such non-covalent interactions are fundamental in crystal engineering, allowing for the design of materials with specific network topologies.
Catalytic Applications of this compound Coordination Complexes
While the broader class of protic pyrazole complexes has demonstrated versatility in homogeneous catalysis, specific catalytic applications for coordination complexes of this compound are not extensively detailed in the reviewed literature. dntb.gov.uanih.gov However, the structural features of this ligand suggest potential for its metal complexes to be active catalysts.
Protic pyrazole ligands, in general, have been utilized in various catalytic transformations. nih.gov Their proton-responsive nature is a key feature in their catalytic activity. dntb.gov.uanih.gov For instance, ruthenium complexes with protic pincer-type pyrazole ligands have been shown to catalyze the transfer hydrogenation and hydrogenation of acetophenone. nih.gov Furthermore, iridium(III) complexes containing a 2-(1H-pyrazol-3-yl)pyridine ligand have been reported to promote the dehydrogenation of formic acid. nih.gov
Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in similar transformations. The combination of the pyrazole moiety and the acetamide functionality could lead to cooperative effects at the metal center, potentially enhancing catalytic performance. Further research is needed to explore the catalytic potential of these specific coordination complexes.
Mechanistic and Preclinical Biological Activity of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide Derivatives
Anti-inflammatory Activity and Related Molecular Targets
Derivatives of the pyrazole (B372694) scaffold are well-documented for their anti-inflammatory effects, which are primarily attributed to their ability to modulate the arachidonic acid cascade. nih.gov The pharmacological action of these compounds often involves the inhibition of key enzymes responsible for the synthesis of pro-inflammatory mediators.
The primary molecular targets for the anti-inflammatory activity of many pyrazole derivatives are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever. Some pyrazole derivatives exhibit selective inhibition of COX-2, the isoform that is predominantly induced at sites of inflammation. nih.govresearchgate.net This selectivity is a sought-after characteristic as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.gov
In addition to COX inhibition, some pyrazole derivatives also target the lipoxygenase (LOX) pathway. nih.gov Specifically, 5-lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade that catalyzes the production of leukotrienes (LTs), which are potent chemoattractants and mediators of inflammation. By inhibiting both COX and LOX pathways, these compounds can effectively suppress the production of a wide range of inflammatory mediators.
Furthermore, the anti-inflammatory effects of pyrazole derivatives extend to the modulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs, e.g., IL-1β, IL-6, IL-12). nih.gov The synthesis and release of nitric oxide (NO), another important inflammatory mediator, can also be inhibited by certain pyrazole compounds. nih.gov
Anticancer Activity and Cellular Mechanisms
The anticancer potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and related pyrazole derivatives has been demonstrated across various cancer cell lines, operating through multiple cellular mechanisms, including the induction of programmed cell death and modulation of the cell cycle.
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov
The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves damage to the mitochondria. nih.gov Some pyrazoline derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov The generation of reactive oxygen species (ROS) has also been identified as a key event, leading to increased activity of caspase-3 and subsequent apoptotic cell death. researchgate.net
The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface. Certain pyrazole derivatives have been found to activate this pathway through the TRAIL (TNF-related apoptosis-inducing ligand) death receptors, leading to the activation of caspase-8. researchgate.net Furthermore, some compounds can induce changes in p53 activation, a tumor suppressor protein that plays a crucial role in initiating apoptosis in response to cellular damage. researchgate.net
In addition to inducing apoptosis, pyrazole derivatives can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest and preventing proliferation. researchgate.netnih.gov
The cytotoxic effects of this compound derivatives and related compounds have been evaluated against a panel of human cancer cell lines. These studies have revealed a broad spectrum of activity, with certain derivatives showing significant potency against specific cancer types.
For example, a derivative identified as 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to be highly active against the MDA-MB-468 triple-negative breast cancer cell line, with IC50 values significantly lower than the standard chemotherapeutic agent Paclitaxel. researchgate.net Other pyrazole derivatives have demonstrated inhibitory activity against human leukemia (K562, Jurkat), lung cancer (A549), breast cancer (MCF-7), colon cancer, and glioma (C6) cell lines. nih.govsemanticscholar.orgmdpi.com The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) |
|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (at 24h), 6.45 (at 48h) |
| 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether (5a) | SH-SY5Y (Neuroblastoma) | 5.00 |
| 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether (5f) | C6 (Glioma) | 5.13 |
| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) | K562 (Leukemia) | 0.021 |
| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) | A549 (Lung) | 0.69 |
Antimicrobial and Antifungal Properties
The versatile pyrazole scaffold is also a key component in the development of new antimicrobial and antifungal agents. The incorporation of the 3,5-dimethyl-1H-pyrazol-1-yl moiety, often as part of an acetamide (B32628) structure, has led to compounds with significant activity against a range of pathogenic microorganisms. mdpi.commdpi.com
Derivatives of 3,5-dimethyl pyrazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Studies have shown that certain pyrazole derivatives are active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Salmonella paratyphi. In some cases, the activity of these synthetic compounds has been found to be comparable or even superior to standard reference antibiotics like ciprofloxacin. For instance, one study reported that a 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative exhibited high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC value of 0.25 µg/mL. nih.gov Another derivative in the same study showed excellent activity against the Gram-negative E. coli, also with an MIC of 0.25 µg/mL. nih.gov
The antifungal properties of pyrazole derivatives have also been investigated, with some compounds showing potent activity. mdpi.comnih.gov For example, activity against the fungus Aspergillus niger has been reported, with one compound demonstrating an MIC of 1 µg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov The table below presents the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against various microbial strains.
| Compound | Microbial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(p-tolyl)methyl)hydrazinecarboxamide (3) | Escherichia coli | 0.25 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | 0.25 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide (2) | Aspergillus niger | 1 |
Antifungal Efficacy
Derivatives of this compound have been investigated for their potential as antifungal agents against a variety of pathogenic fungi. Research has demonstrated that modifications to the core structure can lead to significant antifungal activity.
A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated in vitro against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. While many of the synthesized compounds showed some level of antifungal activity, certain pyrazole carboxamides exhibited notable efficacy. Specifically, the isoxazole (B147169) pyrazole carboxylate derivative, 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate, demonstrated significant activity against R. solani, with a reported EC50 value of 0.37 μg/mL. nih.gov
Another study focused on newly synthesized 3,5-dimethyl azopyrazole derivatives. These compounds were screened for their antimicrobial properties, and some exhibited moderate activity when compared to the standard drug ciprofloxacin. jocpr.com
The following table summarizes the antifungal activity of selected pyrazole derivatives against various fungal strains.
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate | Rhizoctonia solani | EC50 = 0.37 μg/mL | nih.gov |
| 3,5-dimethyl azopyrazole derivatives | Various bacteria and fungi | Moderate activity | jocpr.com |
Enzyme Inhibition Studies
The inhibitory effects of this compound derivatives have been explored against several enzymes, highlighting their potential as therapeutic agents.
Cholinesterase Inhibition: A study on N-phenylacetamide derivatives bearing a 1H-pyrazole ring was conducted to assess their cholinesterase inhibitory activities. The results indicated that these compounds displayed moderate and selective acetylcholinesterase (AChE) inhibitory activity. For instance, N-(3-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide was identified as a notable inhibitor. dergipark.org.trdergipark.org.tr The compounds showed no significant inhibition of butyrylcholinesterase (BuChE), suggesting their selectivity for AChE. dergipark.org.tr
LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a target in the research for treatments of Parkinson's disease. Substituted 1H-pyrazoles have been discovered as potent and selective inhibitors of the G2019S-LRRK2 kinase mutant. nih.gov Furthermore, 1-pyrazolyl-5,6-disubstituted indazole derivatives have been patented as potent LRRK2 kinase inhibitors. google.comresearchgate.net
The table below presents data on the enzyme inhibitory activity of pyrazole derivatives.
| Derivative Class | Target Enzyme | Key Findings | Reference |
| N-phenylacetamide pyrazoles | Acetylcholinesterase (AChE) | Moderate and selective inhibition | dergipark.org.trdergipark.org.tr |
| Substituted 1H-pyrazoles | G2019S-LRRK2 | Potent and selective inhibition | nih.gov |
| 1-Pyrazolyl-5,6-disubstituted indazoles | LRRK2 | Patented as potent inhibitors | google.comresearchgate.net |
Receptor Modulatory Effects
Derivatives of this compound have been shown to modulate the activity of specific receptors, indicating their potential in various therapeutic areas.
A2A Adenosine (B11128) Receptor Antagonism: The A2A adenosine receptor is a target for the treatment of neurodegenerative disorders like Parkinson's disease. Research has led to the discovery of selective A2A receptor antagonists based on various heterocyclic scaffolds, including pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine. documentsdelivered.com Dual-acting compounds targeting both the A2A adenosine receptor and histone deacetylases have been designed from 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. nih.gov
GIRK Channels Activation: G protein-gated inwardly rectifying potassium (GIRK) channels are important in regulating neuronal excitability. A series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides have been identified as novel GIRK1/2 potassium channel activators. For example, a compound with a 3-methyl-1-cyclohexylpyrazole group was found to be a potent and efficacious GIRK1/2 activator with an EC50 of 96 nM. nih.gov Another study described N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent and selective GIRK1/2 activators. researchgate.netrsc.org
The following table summarizes the receptor modulatory effects of these derivatives.
| Derivative Class | Target Receptor | Effect | Key Findings | Reference |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | A2A Adenosine Receptor | Antagonism | Selective antagonists for neurodegenerative disorders | documentsdelivered.com |
| 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines | A2A Adenosine Receptor | Antagonism | Dual-acting antitumor agents | nih.gov |
| (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides | GIRK1/2 Channels | Activation | Potent and efficacious activators (e.g., EC50 = 96 nM) | nih.gov |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | GIRK1/2 Channels | Activation | Potent and selective activators | researchgate.netrsc.org |
Corrosion Inhibition Mechanisms and Surface Interactions
Beyond their biological applications, derivatives of this compound have demonstrated significant efficacy as corrosion inhibitors for metals, particularly in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosion process.
The adsorption of these compounds on metal surfaces is a key aspect of their inhibitory mechanism. This process is often characterized by adsorption isotherms, which describe the equilibrium between the inhibitor molecules in the solution and those adsorbed on the surface. The Langmuir adsorption isotherm is frequently used to model this behavior, suggesting the formation of a monolayer of the inhibitor on the metal.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). EIS provides insights into the resistance of the protective film formed by the inhibitor.
Other Reported Biological Activities
Anticonvulsant Effects: A number of 3,5-dimethylpyrazole (B48361) derivatives have been synthesized and screened for their anticonvulsant properties. In studies using animal models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, certain amide and imine derivatives of 4-amino-3,5-dimethylpyrazole have shown the ability to decrease seizure severity and mortality rates. researchgate.net Other research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has also demonstrated anticonvulsant activity, particularly in the MES seizure model. nih.gov The anticonvulsant potential of various acetamide derivatives continues to be an active area of research. nuph.edu.ua
Advanced Applications and Materials Science Contributions of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide
Utilization in the Development of Novel Functional Materials
The molecular architecture of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, featuring nitrogen atoms in the pyrazole (B372694) ring and oxygen and nitrogen atoms in the acetamide (B32628) side chain, makes it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and luminescence.
Research has demonstrated the capability of pyrazole-acetamide derivatives to form stable coordination complexes with various metal ions. For instance, mononuclear coordination complexes of a related compound, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have been successfully synthesized with cadmium(II), copper(II), and iron(II). nih.gov In these complexes, the pyrazole-acetamide derivative acts as a ligand, coordinating with the metal centers. The resulting structures can form one-dimensional and two-dimensional supramolecular architectures through hydrogen bonding interactions. nih.gov
While direct synthesis of coordination polymers using this compound is an area of ongoing research, the foundational work with its derivatives highlights its potential. The ability of the pyrazole moiety to coordinate with metal ions is well-established. For example, 3,5-dimethyl-1H-pyrazole has been used to synthesize coordination compounds with copper(II), forming complexes with a distorted square-pyramidal coordination environment. dnu.dp.ua This inherent coordinating ability of the pyrazole ring, coupled with the functional groups of the acetamide side chain, provides multiple sites for interaction with metal centers, paving the way for the design of novel functional materials with tailored properties.
The development of such materials could lead to advancements in various technologies. The incorporation of specific metal ions could imbue the resulting coordination polymers with interesting magnetic, luminescent, or catalytic properties. The porous nature of MOFs constructed from such ligands could be exploited for applications in gas separation and storage. Further exploration into the coordination chemistry of this compound is anticipated to unlock a new class of functional materials with diverse applications.
Role in Agrochemical Research and Development
The pyrazole chemical scaffold is a well-recognized pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. Derivatives of pyrazole have been shown to exhibit a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The acetamide moiety in this compound provides a versatile point for chemical modification, allowing for the synthesis of a diverse library of compounds for agrochemical screening.
Herbicidal and Fungicidal Activity:
The potential of pyrazole-acetamide derivatives in crop protection is underscored by patent literature. A European patent application describes pyrazole-substituted oximino-cyano-acetamide derivatives as potent fungicides. google.com Another patent covers fungicidal mixtures containing pyrazole compounds. google.com Furthermore, a complex pyrazole derivative, 4-{2-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(methylsulfonyl)benzoyl}-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-carboxylate, has been cited in a patent for its herbicidal properties. googleapis.com These examples strongly suggest that the 3,5-dimethyl-1H-pyrazol-1-yl moiety is a key component for imparting agrochemical activity.
Research has also explored the synthesis and biological evaluation of various pyrazole amide derivatives for herbicidal and fungicidal applications. Studies have shown that certain pyrazole amide derivatives exhibit significant herbicidal activity against a range of weeds. epo.orgphytotechlab.com The mechanism of action for some of these herbicidal pyrazole derivatives involves the inhibition of critical plant enzymes. researchgate.net
Plant Growth Regulation:
Beyond pest and weed control, derivatives of this compound have shown promise as plant growth regulators. A study on novel 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide derivatives revealed a pronounced stimulating effect on plant growth. uobaghdad.edu.iq This indicates that modifications of the acetamide group can lead to compounds that positively influence plant development, a valuable trait for improving crop yields.
The following table summarizes the agrochemical potential of derivatives containing the 2-(3,5-dimethyl-1H-pyrazol-1-yl) structural motif based on available research and patent literature.
| Derivative Class | Agrochemical Application | Observed Effect | Reference |
| Pyrazole-substituted oximino-cyano-acetamides | Fungicide | Control of phytopathogenic fungi | google.com |
| Complex pyrazole carboxylate | Herbicide | Control of weeds | googleapis.com |
| Pyrazole amide derivatives | Herbicide | Inhibition of weed growth | epo.orgphytotechlab.com |
| 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazides | Plant Growth Regulator | Stimulating effect on plant growth | uobaghdad.edu.iq |
The continued exploration of derivatives of this compound is a promising avenue for the discovery of new and effective agrochemical agents with diverse modes of action.
Emerging Research Frontiers and Prospective Avenues for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Acetamide Research
Development of Novel Synthetic Strategies and Green Chemistry Approaches
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, traditionally involving the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, modern synthetic chemistry is increasingly focused on the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. ijprt.org
Future research on the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is expected to focus on developing novel, eco-friendly methodologies. This includes the use of greener solvents (such as water or ethanol), renewable energy sources like microwave irradiation, and recyclable catalysts to improve the environmental footprint of the synthesis process. ijprt.org For instance, one-pot, multi-component reactions are being explored for the synthesis of complex heterocyclic scaffolds, which can reduce reaction times and improve yields. nih.gov A temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that operates in the absence of transition-metal catalysts and oxidants, showcasing a green strategy that yields products in moderate to excellent yields. nih.gov Such strategies could be adapted for the efficient and sustainable production of this compound.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Parameter | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Employs water, ethanol (B145695), or solvent-free conditions |
| Catalysts | May use hazardous or heavy-metal catalysts | Utilizes recyclable, non-toxic catalysts (e.g., zeolites) ijprt.org |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy ijprt.org |
| Efficiency | Often involves multiple steps with purification at each stage | One-pot synthesis, multi-component reactions nih.gov |
| Waste | Can generate significant chemical waste | Aims for high atom economy and minimal waste generation |
Integration of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and IR are routinely used for the structural characterization of pyrazole derivatives, advanced methods offer deeper insights into their dynamic behavior. asianpubs.orgdnu.dp.ua Future research could employ these techniques to study the conformational dynamics, intermolecular interactions, and photo-physical properties of this compound.
For example, UV-Visible spectroscopy has been used to investigate the photochromic behavior of complex pyrazole-containing diazabicyclo[3.1.0]hex-3-enes, revealing their ability to undergo reversible color changes upon irradiation with UV light. mdpi.com This suggests that the this compound scaffold could be incorporated into novel photo-responsive materials. Furthermore, techniques like X-ray crystallography can elucidate the three-dimensional structure and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in the solid state and its potential for forming coordination compounds. asianpubs.orgdnu.dp.ua
Refined Computational Models for Predictive Pharmacology and Materials Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. physchemres.org For this compound, refined computational models can predict its biological activity, metabolic fate, and potential as a building block for functional materials.
Molecular docking and molecular dynamics simulations are powerful techniques to investigate the binding of small molecules to biological targets. nih.gov Studies on various pyrazole derivatives have demonstrated their potential as inhibitors of key enzymes implicated in cancer and other diseases, such as receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and carbonic anhydrases. nih.govnih.gov By applying these computational methods to this compound, researchers can screen for potential protein targets and predict binding affinities, thereby guiding experimental studies and accelerating the drug discovery process. Similarly, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can assess the drug-likeness of the compound early in the development pipeline. nih.gov
Table 2: Application of Computational Models in the Study of Pyrazole Derivatives
| Computational Technique | Application | Potential Insights for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.gov | Identification of potential biological targets (e.g., kinases, enzymes) and prediction of inhibitory activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. nih.gov | Assessment of the stability of the binding pose and understanding the dynamics of interaction with the target protein. |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relates the 3D properties of molecules to their biological activity. | Elucidation of key structural features required for therapeutic activity and guidance for designing more potent derivatives. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of a compound. nih.gov | Early assessment of drug-likeness, potential toxicity, and metabolic stability. |
Exploration of Multi-Targeting Therapeutic Modalities
The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyrazole scaffold is known for its broad spectrum of biological activities, making its derivatives prime candidates for the development of multi-target agents. nih.gov
For example, a celecoxib (B62257) derivative, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (B32628) (OSU-03012), has been shown to directly inhibit both p21-activated kinase (PAK) and phosphoinositide-dependent kinase 1 (PDK1). nih.gov Similarly, certain sulfonamide-bearing pyrazolone (B3327878) derivatives have been designed as multi-target therapeutic agents. nih.gov Research into this compound could focus on its ability to modulate multiple signaling pathways simultaneously. This could involve screening the compound against a panel of related enzymes, such as different kinase families, or designing hybrid molecules that combine its core structure with other pharmacophores to achieve a desired multi-target profile.
Contributions to Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on the design of complex, organized chemical systems held together by non-covalent interactions. nih.gov This field provides a "bottom-up" approach to nanotechnology, where functional materials are constructed from molecular building blocks. frontiersin.orgresearchgate.net The structure of this compound, featuring hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygen and the pyrazole nitrogens), makes it an excellent candidate for participation in supramolecular assemblies.
These interactions can be programmed to direct the self-assembly of molecules into well-defined nanostructures, such as fibers, gels, or vesicles. frontiersin.org The pyrazole moiety is also an effective ligand for coordinating with metal ions. nih.gov This opens up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, sensing, or gas storage. The integration of this compound into supramolecular systems represents a promising frontier for developing new functional materials. kent.ac.uk
Interdisciplinary Research with Other Fields of Chemical Science
The versatility of the pyrazole scaffold allows for its application across various sub-disciplines of chemistry. Future research on this compound will likely benefit from interdisciplinary collaborations.
In materials science , the compound could be explored as a component in the development of photochromic materials or novel polymers. mdpi.com In coordination chemistry , it can serve as a ligand for the synthesis of new metal complexes with interesting catalytic or magnetic properties. dnu.dp.ua In agrochemical science , pyrazole derivatives have been investigated for their potential as herbicides and fungicides, an area where this compound could also be screened. Finally, in medicinal chemistry , its structural similarity to known bioactive molecules warrants further investigation into its potential therapeutic applications, from anticancer to antiviral agents. researchgate.netnih.gov Such interdisciplinary efforts will be crucial to fully unlock the potential of this versatile chemical entity.
Q & A
Basic: What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide?
Methodological Answer:
The compound is synthesized via Michael addition using acrylamide and 2-chloroacetamide as intermediates. Key steps include:
- Substitution Reaction : The chlorine atom in 2-chloroacetamide is replaced by the pyrazole moiety under nucleophilic conditions (e.g., using 3,5-dimethylpyrazole as a nucleophile) .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is employed to isolate the product .
Data Example : - Yield: ~68–88% (similar to analogs in ).
- Key characterization: NMR (DMSO-) peaks at δ 2.24 (s, 3H, CH) and 4.88 (s, 2H, CH) confirm acetamide linkage .
Advanced: How can retrosynthetic analysis optimize the synthesis of this compound?
Methodological Answer:
AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes by leveraging databases like Reaxys and PISTACHIO. Strategies include:
- Precursor Scoring : Prioritize intermediates with high plausibility (score >0.01) and minimal side reactions .
- One-Step Focus : Direct coupling of 3,5-dimethylpyrazole with chloroacetamide derivatives reduces multi-step inefficiencies .
Data Example : - Top-N synthetic routes (N=6) are evaluated for atom economy and scalability .
Basic: What spectroscopic techniques validate its structural integrity?
Methodological Answer:
- NMR : Peaks for pyrazole protons (δ 6.06 ppm) and acetamide NH (δ 10.10 ppm) confirm connectivity .
- IR : Stretching at 1686 cm (C=O) and 3250 cm (N-H) .
- HRMS : Molecular ion [M+H] at m/z 386.1983 (theoretical 386.1975) .
Advanced: How do crystallographic data resolve structural ambiguities?
Methodological Answer:
- SHELX Suite : SHELXL refines hydrogen-bonding networks (e.g., N–H···O interactions) and validates unit cell parameters .
- Polymorph Analysis : Compare monoclinic systems (e.g., P21/n vs. Cc) to identify packing differences (e.g., β angles: 97.55° vs. 107.34°) .
Data Example : - Crystal parameters for polymorphs:
- Form I : .
- Form II : .
Advanced: How do hydrogen-bonding patterns influence its reactivity?
Methodological Answer:
- Graph Set Analysis : Etter’s rules classify dimer-forming interactions (e.g., motifs) .
- Stabilization : N–H···O and C–H···O interactions enhance thermal stability and influence solubility .
Data Example : - Dimerization energy: ~25 kJ/mol (estimated via Cambridge Structural Database analogs) .
Advanced: How to address contradictions in biological activity data?
Methodological Answer:
- Dose-Response Validation : Test anticonvulsant activity using PTZ/MES models (e.g., 30 mg/kg in albino mice) .
- SAR Studies : Compare with analogs (e.g., 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide) to identify critical substituents .
Basic: What computational tools predict its supramolecular assembly?
Methodological Answer:
- Mercury CSD : Visualizes packing diagrams and hydrogen-bond networks from crystallographic data .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H vs. H···O contributions) .
Advanced: How to resolve discrepancies in polymorphic crystal structures?
Methodological Answer:
- Rietveld Refinement : Differentiate space groups (e.g., P21/n vs. Cc) using residual factors () .
- Thermal Analysis : DSC/TGA identifies phase transitions unique to each polymorph .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
